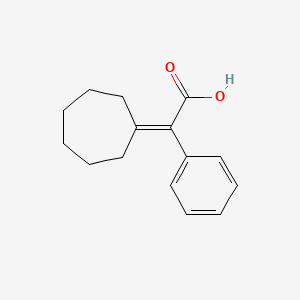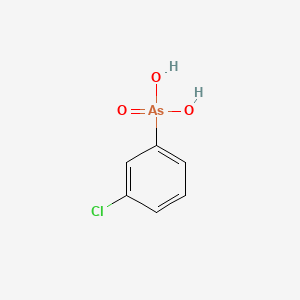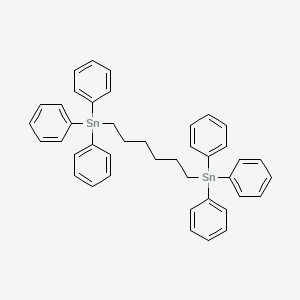
(Hexane-1,6-diyl)bis(triphenylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Hexane-1,6-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups attached to a hexane-1,6-diyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(triphenylstannane) typically involves the reaction of hexane-1,6-diyl dihalide with triphenylstannane in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (Hexane-1,6-diyl)bis(triphenylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
(Hexane-1,6-diyl)bis(triphenylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
(Hexane-1,6-diyl)bis(triphenylstannane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (Hexane-1,6-diyl)bis(triphenylstannane) involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, the compound acts as a source of triphenylstannane groups, facilitating the formation of carbon-tin bonds through nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Hexane-1,6-diyl dihalides: These compounds share the hexane-1,6-diyl backbone but lack the triphenylstannane groups.
Triphenylstannane: This compound contains the triphenylstannane group but lacks the hexane-1,6-diyl backbone.
Other organotin compounds: Various organotin compounds with different organic groups attached to the tin atom.
Uniqueness
(Hexane-1,6-diyl)bis(triphenylstannane) is unique due to the combination of the hexane-1,6-diyl backbone and the triphenylstannane groups. This structure imparts specific chemical properties and reactivity, making it valuable for certain applications in organic synthesis and materials science.
特性
CAS番号 |
5274-41-9 |
|---|---|
分子式 |
C42H42Sn2 |
分子量 |
784.2 g/mol |
IUPAC名 |
triphenyl(6-triphenylstannylhexyl)stannane |
InChI |
InChI=1S/6C6H5.C6H12.2Sn/c6*1-2-4-6-5-3-1;1-3-5-6-4-2;;/h6*1-5H;1-6H2;; |
InChIキー |
IXMNLKCHLPZGDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](CCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



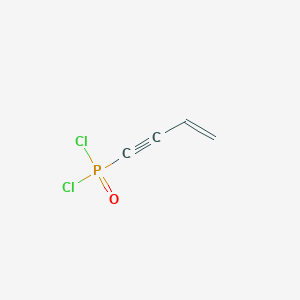
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)


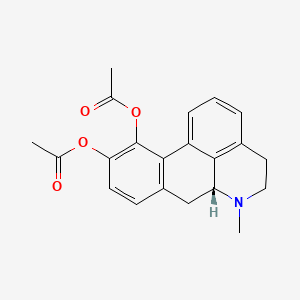
![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)
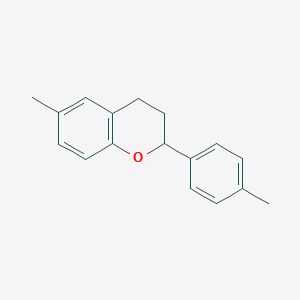
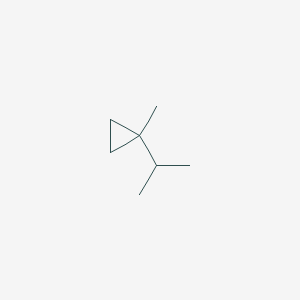
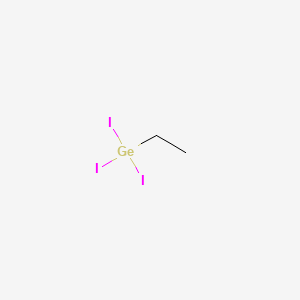
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
